
4-(3-(2-Nitro-9-(10H)acridinon-10-yl)propyl)-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-Nitro-9-(10H)acridinon-10-yl)propyl)-1-piperazineethanol, commonly known as ANAP, is a chemical compound that has been used in scientific research for various purposes. ANAP is a fluorescent probe that has been used to study biological systems, including live cells, tissues, and organisms.
Mecanismo De Acción
ANAP works as a fluorescent probe by binding to specific molecules in biological systems. When ANAP binds to a molecule, it emits a fluorescent signal that can be detected and measured. The fluorescent signal can provide information about the location, movement, and behavior of the molecule in the biological system.
Biochemical and Physiological Effects:
ANAP has been shown to have minimal biochemical and physiological effects on cells and organisms. ANAP is not toxic to cells and does not interfere with normal cellular processes. However, ANAP can affect the fluorescence of other fluorescent probes, and care should be taken when using ANAP in combination with other probes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ANAP is its high sensitivity and specificity for binding to specific molecules in biological systems. ANAP emits a strong fluorescent signal when it binds to a molecule, making it easy to detect and measure. ANAP is also compatible with live cells and can be used to study biological systems in real-time.
One of the limitations of ANAP is its limited photostability. ANAP can be photobleached by exposure to light, which can limit its use in long-term experiments. ANAP is also sensitive to changes in pH and temperature, which can affect its fluorescence signal.
Direcciones Futuras
ANAP has a wide range of potential applications in scientific research. One future direction is the development of ANAP-based probes for specific molecules in biological systems. ANAP-based probes could be used to study the behavior of specific proteins, lipids, and nucleic acids in cells and organisms.
Another future direction is the development of ANAP-based imaging techniques for biomedical applications. ANAP could be used to develop imaging techniques for the diagnosis and treatment of diseases, such as cancer and neurological disorders.
Conclusion:
ANAP is a fluorescent probe that has been used in scientific research to study various biological systems. ANAP has high sensitivity and specificity for binding to specific molecules in biological systems and is compatible with live cells. ANAP has potential applications in the development of imaging techniques for biomedical applications and the development of ANAP-based probes for specific molecules in biological systems.
Métodos De Síntesis
ANAP can be synthesized in several ways. One of the most common methods is the reaction of 2-nitro-9-(10H)acridinone with 3-bromopropylamine in the presence of a base, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting product is then reacted with piperazine and ethanol to form ANAP.
Aplicaciones Científicas De Investigación
ANAP has been widely used in scientific research as a fluorescent probe to study various biological systems. ANAP has been used to study the dynamics of lipid droplets in live cells, the distribution of proteins in the Golgi apparatus, and the localization of RNA in cells. ANAP has also been used to study the behavior of mitochondria in cells and the interaction between proteins and DNA.
Propiedades
| 107088-82-4 | |
Fórmula molecular |
C22H26N4O4 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-2-nitroacridin-9-one |
InChI |
InChI=1S/C22H26N4O4/c27-15-14-24-12-10-23(11-13-24)8-3-9-25-20-5-2-1-4-18(20)22(28)19-16-17(26(29)30)6-7-21(19)25/h1-2,4-7,16,27H,3,8-15H2 |
Clave InChI |
YXFPGAXZWSKMLW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C42)CCO |
SMILES canónico |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C42)CCO |
| 107088-82-4 | |
Sinónimos |
4-(3-(2-nitro-9-(10H)acridinon-10-yl)propyl)-1-piperazineethanol NAPPE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



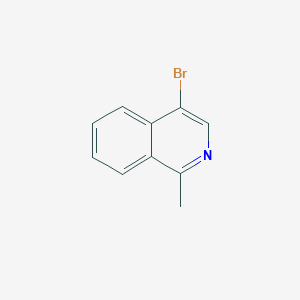
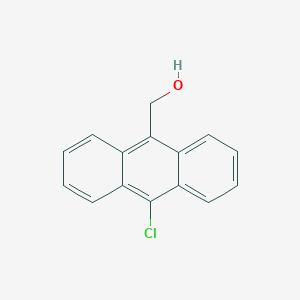
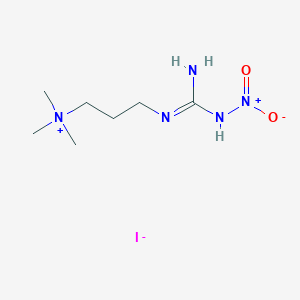
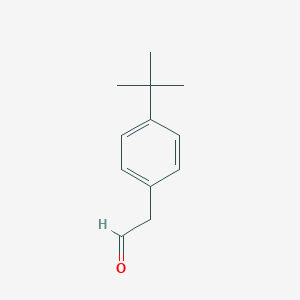



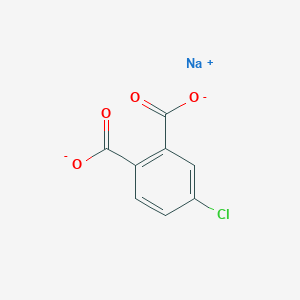
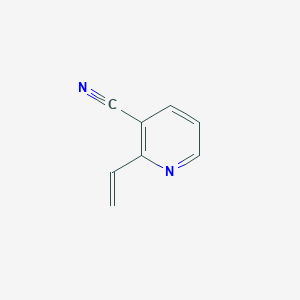


![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)

